

### AGI-12026 solubility issues and best practices

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Compound of Interest		
Compound Name:	AGI-12026	
Cat. No.:	B12424925	Get Quote

### **Technical Support Center: AGI-12026**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for **AGI-12026** (Ivosidenib). The information is designed to address specific issues that may be encountered during experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What is **AGI-12026**?

A1: **AGI-12026**, also known as Ivosidenib (AG-120), is an orally available, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][5] The mutant IDH1 enzyme produces the oncometabolite D-2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer.[3][5] **AGI-12026** inhibits the production of 2-HG by targeting the mutated IDH1 enzyme.[1][2]

Q2: What is the primary mechanism of action of AGI-12026?

A2: **AGI-12026** specifically inhibits the mutated form of IDH1, thereby blocking the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][5] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5] By reducing 2-HG levels, **AGI-12026** can induce cellular differentiation and inhibit the proliferation of IDH1-mutant tumor cells.[4]



Q3: In which solvents is AGI-12026 soluble?

A3: **AGI-12026** is highly soluble in DMSO and Ethanol but is insoluble in water.[6] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.

## **Solubility and Formulation Data**

Below are tables summarizing the solubility and formulation data for AGI-12026.

Table 1: AGI-12026 Solubility

Solvent	Solubility (25°C)	Molar Concentration (at max solubility)	Notes
DMSO	100 mg/mL[6][7]	171.53 mM[6][7]	Use fresh, anhydrous DMSO as moisture can reduce solubility. [7]
Ethanol	100 mg/mL[6]	171.54 mM[8]	Sonication is recommended to aid dissolution.[8]
Water	Insoluble[6]	-	

Table 2: In Vivo Formulations



Administration Route	Formulation	Preparation
Oral	Homogeneous suspension in CMC-Na[6]	Add 5 mg of AGI-12026 to 1 mL of CMC-Na solution and mix evenly to obtain a 5 mg/mL suspension.[6]
Injection	Clear solution with co- solvents[7]	To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 50 μL of a 50 mg/mL clarified DMSO stock solution to 400 μL of PEG300, mix until clear, then add 50 μL of Tween80 and mix until clear, and finally add 500 μL of ddH2O. Use immediately.[7]

## **Troubleshooting Guide: Solubility Issues**

Issue: My AGI-12026, dissolved in DMSO, precipitates when I add it to my cell culture medium.

This is a common issue for hydrophobic compounds like **AGI-12026**. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to "crash out" of solution.[9][10][11]

### **Potential Causes and Solutions**

- High Final Concentration: The concentration of AGI-12026 in the medium may exceed its aqueous solubility limit.
  - Solution: Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
- Rapid Dilution: Adding the DMSO stock directly to a large volume of medium can cause rapid solvent exchange and precipitation.
  - Solution: Perform a stepwise or serial dilution. First, create an intermediate dilution of the
     DMSO stock in a small volume of pre-warmed (37°C) medium or a DMSO/medium

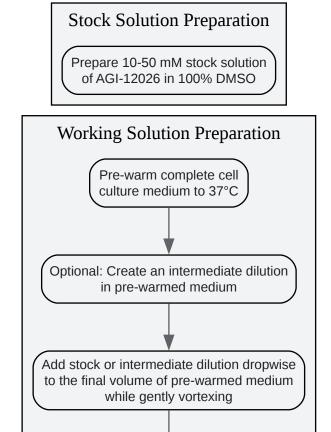


mixture. Then, add this intermediate dilution to the final volume of medium.[9][10]

- Low Temperature: Cold medium can decrease the solubility of the compound.
  - Solution: Always use pre-warmed (37°C) cell culture medium for dilutions.[9]
- Insufficient Mixing: Localized high concentrations of the compound can lead to precipitation.
  - Solution: Add the AGI-12026 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[10]
- High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[9]
  - Best Practice: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9][10] Always include a vehicle control with the same final DMSO concentration in your experiments.

## Workflow for Preparing AGI-12026 Working Solutions for Cell Culture





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Visually inspect for precipitation

Workflow for preparing AGI-12026 working solutions.

# Experimental Protocols Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of **AGI-12026** on the viability of IDH1-mutant cancer cells.

### Materials:

IDH1-mutant cell line (e.g., HT1080)



- Complete cell culture medium
- AGI-12026 stock solution (10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader

### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.
- Compound Treatment: Prepare serial dilutions of AGI-12026 in pre-warmed complete medium. Remove the old medium from the cells and add 100 μL of the AGI-12026 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C and 5% CO2.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]
- Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[5]
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly to ensure complete solubilization.



Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A
reference wavelength of 630 nm can also be used.

## Protocol 2: Intracellular D-2-Hydroxyglutarate (2-HG) Measurement

This protocol describes the measurement of intracellular 2-HG levels in cells treated with **AGI-12026**.

#### Materials:

- IDH1-mutant cell line
- AGI-12026
- Cell culture plates
- Ice-cold PBS
- Ice-cold 80% methanol
- Cell scraper
- · Microcentrifuge tubes
- Centrifuge
- D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070) or access to LC-MS/MS

#### Procedure:

- Cell Treatment: Seed and treat cells with AGI-12026 as described in the cell viability assay protocol.
- · Cell Harvesting:
  - Aspirate the medium and wash the cells twice with ice-cold PBS.

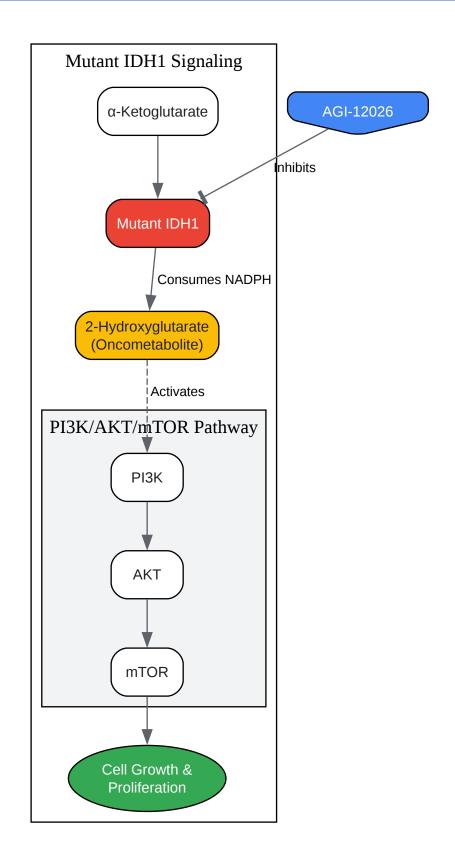


- Add 1 mL of ice-cold 80% methanol to each well/dish.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Metabolite Extraction:
  - Vortex the tubes vigorously.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  - Transfer the supernatant (containing the metabolites) to a new tube.
- Sample Preparation for Assay:
  - Evaporate the methanol from the supernatant using a speed vacuum or nitrogen stream.
  - Reconstitute the dried pellet in the assay buffer provided with the 2-HG assay kit or the appropriate solvent for LC-MS/MS analysis.
- 2-HG Measurement:
  - Using a Colorimetric Assay Kit: Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit. This typically involves preparing a standard curve and mixing the sample with a reaction mix to generate a colorimetric signal that is proportional to the amount of 2-HG.
  - Using LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for the quantification of 2-HG.[1]

## **Signaling Pathway**

Mutant IDH1 produces the oncometabolite 2-HG, which can influence various cellular processes, including the PI3K/AKT/mTOR signaling pathway.[12][13] **AGI-12026** inhibits mutant IDH1, leading to a reduction in 2-HG and subsequent effects on downstream signaling.





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AGI-12026 inhibits mutant IDH1, reducing 2-HG and affecting downstream signaling.



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